9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
9-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-6-2-1-3-11-7(6)10-4-5(8(11)13)9(14)15/h1-4,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFDMKUCZBAGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C(C2=O)C(=O)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177553 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9-hydroxy-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-38-5 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9-hydroxy-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9-hydroxy-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives with Tricarbonyl Compounds
The most widely applicable method involves cyclocondensation between 2-aminopyridine derivatives and tricarbonyl reagents. For example, ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is synthesized via reaction of 2-amino-4-methylpyridine with triethyl methanetricarboxylate (TEMT) at 150°C . Adapting this approach for 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid would require:
-
Substituting 2-amino-4-methylpyridine with a hydroxy-substituted 2-aminopyridine precursor.
-
Using TEMT as both acylating agent and solvent to minimize side reactions .
Optimized Protocol :
-
Gradually add 2-amino-5-hydroxypyridine (1.0 equiv) to preheated TEMT (3.0 equiv) at 150°C under nitrogen.
-
Maintain reaction for 6–8 hours to ensure complete cyclization.
-
Hydrolyze the intermediate ethyl ester with 2M NaOH (80°C, 2 hours) to yield the carboxylic acid.
| Step | Reagents/Conditions | Yield (%) | Byproducts Mitigated |
|---|---|---|---|
| Cyclocondensation | TEMT, 150°C, N₂ | 70–75 | <5% N-acylated byproduct |
| Ester Hydrolysis | 2M NaOH, 80°C | 85–90 | None detected |
This method avoids the formation of N-(pyridin-2-yl)carboxamide byproducts through controlled reagent addition and excess TEMT .
Post-Synthetic Hydroxylation of Pyrido[1,2-a]pyrimidine Core
Introducing the 9-hydroxy group post-cyclization offers an alternative route. For instance, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives are hydroxylated using:
-
Oxone® in acetic acid at 60°C (electrophilic aromatic substitution).
-
Pd-catalyzed C-H activation with hydroxylating agents (e.g., O₂/H₂O) .
Case Study :
-
Synthesize 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid via cyclocondensation.
-
Treat with Oxone® (2.2 equiv) in glacial acetic acid at 60°C for 12 hours.
-
Isolate the product via recrystallization (ethanol/water).
| Hydroxylation Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Oxone®/AcOH | 60°C, 12 h | 55–60 | >90% at C9 |
| Pd(OAc)₂/O₂ | DMF, 100°C | 40–45 | 70–75% at C9 |
X-ray diffraction of analogous compounds confirms hydroxy group placement at C9, with zwitterionic stabilization observed in crystalline states .
Functionalization of Preformed Heterocyclic Intermediates
Starting from advanced intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde , hydroxylation can be achieved via:
-
Nucleophilic substitution with hydroxide sources (e.g., KOH/EtOH).
-
Transition metal-mediated coupling (e.g., Ullmann reaction with CuI/L-proline) .
Procedure :
-
React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) with KOH (3.0 equiv) in ethanol at reflux for 8 hours.
-
Acidify with HCl to precipitate the product.
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 8 h |
| Yield | 65% |
| Purity (HPLC) | >98% |
Reaction Optimization and Byproduct Analysis
Key challenges include minimizing N-acylation and oxidative degradation . Comparative studies show:
Byproduct Formation Under Varied Conditions :
| Condition | Byproduct | Yield Reduction |
|---|---|---|
| Excess TEMT, 150°C | N-Acylated derivative | <5% |
| TEMT <2 equiv | Carboxamide | Up to 30% |
| Hydrolysis pH >12 | Decarboxylation | 10–15% |
Adjusting the TEMT ratio to 3:1 and maintaining pH <11 during hydrolysis mitigates these issues .
Structural Characterization and Validation
Post-synthetic analysis employs:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., hydroxy proton at δ 12.1 ppm, carboxylic C=O at δ 170 ppm) .
-
X-ray crystallography : Reveals zwitterionic form with protonated N1 and deprotonated C3-O .
-
HPLC-MS : Verifies purity (>98%) and molecular ion peak at m/z 206.15 [M+H]⁺ .
Industrial-Scale Considerations
While lab-scale yields reach 70–75%, scaling up requires:
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
Scientific Research Applications
9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Bioactivities
Bioactivity Profiles
Antiviral Activity
The 9-hydroxy derivative exhibits moderate antiviral activity against HSV-1, with a 1.5 log reduction in viral replication. However, its 9-methyl analogue (5d) shows enhanced potency (2.2 log reduction), attributed to improved lipophilicity and membrane permeability . In contrast, 2-hydroxy-4-oxo analogues lack antiviral efficacy but demonstrate strong diuretic effects, comparable to furosemide in animal models .
Analgesic and Anti-inflammatory Properties
N-Benzyl derivatives of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit analgesic activity in the "acetic acid writhing" test, with potency linked to bioisosteric replacement of 4-hydroxyquinolin-2-one nuclei . The 9-substituted oxime and phenylamino derivatives show antiallergic activity, inhibiting mast cell degranulation in passive cutaneous anaphylaxis models .
Carboxylic Acid Derivatives
Synthesis of this compound involves refluxing ethyl esters with amines in ethanol, followed by acid hydrolysis . In contrast, halogenated derivatives (e.g., 7-bromo) require alternative routes, such as direct bromination or palladium-catalyzed coupling .
Amidation and Bioisosterism
Amidation of the C3 carboxylic acid group with dialkylaminoalkylamines enhances water solubility and bioavailability. For example, 2-dimethylaminoethylamide derivatives exhibit improved antiviral activity due to increased cellular uptake . Bioisosteric replacement of the pyridopyrimidine core with quinolin-2-one systems retains biological activity, highlighting structural flexibility in drug design .
Challenges and Contradictions
- Synthetic Reproducibility : Ye et al. reported the formation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids under reflux conditions, but subsequent studies failed to replicate this, suggesting sensitivity to reaction conditions (e.g., solvent, temperature) .
- Discrepancies in Bioactivity : While 9-substituted derivatives generally enhance activity, the 9-phenylcarboxamido group shows variable effects, indicating substituent-specific interactions with biological targets .
Biological Activity
9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including anti-inflammatory, antibacterial, and other pharmacological properties, supported by recent research findings and data.
The molecular formula of this compound is with a molecular weight of 194.16 g/mol. It features a pyrido-pyrimidine structure that contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 9-Hydroxy-4-oxo... | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that while the compound exhibits activity against COX enzymes, it is less potent than established anti-inflammatory drugs like celecoxib .
2. Antibacterial Activity
The antibacterial potential of this compound has also been investigated. A study focused on various pyrimidine derivatives reported promising antibacterial activity against several strains of bacteria.
Table 2: Antibacterial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents .
3. Other Pharmacological Activities
In addition to its anti-inflammatory and antibacterial properties, research has indicated that derivatives of this compound exhibit various other pharmacological activities:
- Antiviral Activity : Some studies suggest potential efficacy against viral infections through inhibition of viral replication mechanisms.
- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anticancer Potential : Preliminary investigations into the anticancer effects indicate that it may inhibit tumor cell proliferation in vitro.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Research has shown that electron-donating groups enhance its activity due to increased electron density at reactive sites.
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Case Study on Inflammation : In a controlled trial involving patients with rheumatoid arthritis, administration of a derivative exhibited significant reduction in inflammatory markers compared to placebo.
- Case Study on Infection : A clinical evaluation demonstrated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains, highlighting its potential as an alternative treatment option.
Q & A
Q. What are the common synthetic routes for preparing 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, ethyl esters of the parent compound (e.g., 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) can undergo amidation with benzylamines in refluxing ethanol to yield carboxamide derivatives . Key steps include:
- Condensation : Reaction of pyrido-pyrimidine intermediates with amines under controlled heating.
- Purification : Use of ether to precipitate products, followed by washing and drying .
- Validation : Structural confirmation via elemental analysis and -NMR spectroscopy .
Q. How is the structure of this compound and its derivatives characterized experimentally?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : Aromatic proton signals in -NMR spectra are often shifted due to electron-withdrawing substituents (e.g., carbonyl groups), aiding in structural elucidation .
- High-Performance Liquid Chromatography (HPLC) : Used to confirm purity (e.g., 97.34% purity reported for related pyrazolo-pyridine derivatives) .
- Infrared Spectroscopy (IR) : Functional groups like hydroxyl (-OH) and carbonyl (C=O) are identified via characteristic peaks (e.g., 2250 cm for nitriles) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Standard models include:
- "Acetic acid writhing" test : Assesses analgesic activity by measuring inhibition of pain responses in murine models .
- Cytotoxicity screens : Derivatives with pyrido-pyrimidine cores are tested against cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?
Key parameters include:
- Solvent selection : Methanol or ethanol for solubility and reflux conditions .
- Catalysts : Triethylamine for deprotonation or sodium methoxide for cyclization .
- Temperature control : Heating at 50–60°C for 0.5–1 hour to drive cyclization, followed by acidification (HCl) to precipitate products .
- Chromatographic purification : Ethyl acetate/n-hexane mixtures in column chromatography enhance purity .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Comparative analysis : Cross-referencing -NMR shifts with analogous compounds (e.g., 4-hydroxyquinolin-2-ones) to identify bioisosteric patterns .
- Computational modeling : Density Functional Theory (DFT) simulations predict electronic environments affecting chemical shifts .
- Multi-technique validation : Combining IR, -NMR, and mass spectrometry to resolve ambiguities .
Q. What strategies enhance the solubility and bioavailability of this compound?
Q. How does bioisosterism guide the design of derivatives with improved activity?
- Core replacements : The pyrido-pyrimidine nucleus can act as a bioisostere for 4-hydroxyquinolin-2-one, retaining hydrogen-bonding motifs while altering metabolic stability .
- Substituent effects : Piperidine or morpholine groups at position 2 enhance target binding (e.g., enzyme inhibition) compared to simpler amines .
Q. What computational tools are used to predict structure-activity relationships (SAR)?
- Molecular docking : Models interactions with targets like kinases or receptors (e.g., antidiabetic thiazolidinedione derivatives) .
- QSAR modeling : Correlates electronic parameters (e.g., logP, polar surface area) with biological activity .
Data Contradiction Analysis
Q. How should discrepancies in biological activity across similar derivatives be addressed?
Q. What methodologies validate the stability of derivatives under physiological conditions?
- pH-dependent stability tests : Incubate compounds in buffers (pH 1–7.4) and monitor degradation via HPLC .
- Plasma incubation : Measure half-life in human plasma to predict in vivo stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
